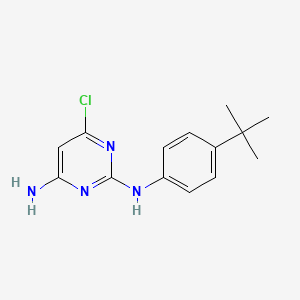

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine

Description

Properties

CAS No. |

335444-26-3 |

|---|---|

Molecular Formula |

C14H17ClN4 |

Molecular Weight |

276.76 g/mol |

IUPAC Name |

2-N-(4-tert-butylphenyl)-6-chloropyrimidine-2,4-diamine |

InChI |

InChI=1S/C14H17ClN4/c1-14(2,3)9-4-6-10(7-5-9)17-13-18-11(15)8-12(16)19-13/h4-8H,1-3H3,(H3,16,17,18,19) |

InChI Key |

BIKNSNTVHHXHIS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)NC2=NC(=CC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine typically involves the reaction of 4-tert-butylphenylamine with 6-chloropyrimidine-2,4-diamine under specific conditions. One common method involves the use of a palladium-catalyzed Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of flow microreactor systems has been explored for the efficient and sustainable synthesis of such compounds . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include palladium catalysts for coupling reactions, strong oxidizing agents for oxidation, and reducing agents for reduction reactions. The reactions are typically carried out in solvents like ethanol, toluene, or dichloromethane, and may require elevated temperatures or specific pH conditions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation may yield corresponding pyrimidine N-oxides, while substitution reactions can produce various substituted pyrimidine derivatives.

Scientific Research Applications

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

Mechanism of Action

The mechanism of action of N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interfere with DNA replication processes, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

Table 1: Key Structural Features of Pyrimidine-2,4-diamine Derivatives

Key Observations:

- Electron-withdrawing groups (e.g., Cl at C6) are common across derivatives, enhancing electrophilicity for nucleophilic substitution reactions .

- Planarity is disrupted in the tert-butyl derivative compared to unsubstituted or dimethyl analogs, affecting π-π stacking and solubility .

Physicochemical Properties

Table 2: Physical and Chemical Properties

Key Observations:

Biological Activity

N-(4-Tert-butyl-phenyl)-6-chloro-pyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a pyrimidine ring substituted with a tert-butyl group and a chlorine atom, contributing to its lipophilicity and potential bioavailability. Its molecular formula is C13H15ClN4, with a molecular weight of approximately 276.76 g/mol. The presence of the tert-butyl group enhances its solubility and may influence its interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains and has shown promising results as an effective antimicrobial agent. The mechanism likely involves the inhibition of key enzymes or pathways essential for bacterial growth and survival.

2. Kinase Inhibition

This compound has been identified as a potential kinase inhibitor, which is crucial in cancer treatment. Kinases are enzymes that play a vital role in signal transduction pathways regulating cell proliferation and survival. By inhibiting specific kinases, this compound can disrupt these pathways, leading to reduced tumor growth and increased apoptosis in cancer cells .

| Biological Activity | Target | Effect |

|---|---|---|

| Antimicrobial | Various bacterial strains | Inhibition of growth |

| Kinase inhibition | Cancer-related kinases | Reduced cell proliferation |

The biological activity of this compound primarily involves its interaction with specific enzymes or receptors. For instance:

- Kinase Binding : The compound binds to the active sites of kinases, blocking their activity. This inhibition can lead to alterations in downstream signaling pathways associated with cancer progression .

- Oxidation Potential : The compound can undergo oxidation to form N-oxides, which may enhance its biological activity by improving binding affinity to target proteins or altering pharmacokinetic properties.

Case Studies and Research Findings

Several studies have investigated the efficacy of this compound in various biological contexts:

- Anticancer Studies : In vitro studies demonstrated that this compound significantly inhibited the proliferation of cancer cell lines such as MDA-MB-231 (triple-negative breast cancer). The IC50 value was reported at 0.126 μM, indicating potent activity against cancer cells while showing lower toxicity towards normal cells .

- In Vivo Efficacy : Animal models have been used to assess the therapeutic potential of this compound in reducing tumor size and metastasis. Notably, it exhibited a 96% reduction in parasitemia in Plasmodium berghei mouse models when dosed appropriately .

- Selectivity Profile : The compound demonstrated a favorable selectivity profile, with a 20-fold difference in activity between cancerous and non-cancerous cells, suggesting its potential for targeted cancer therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.